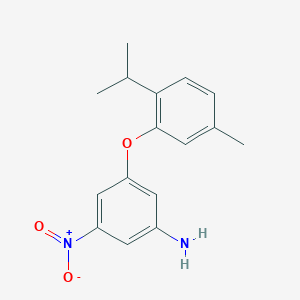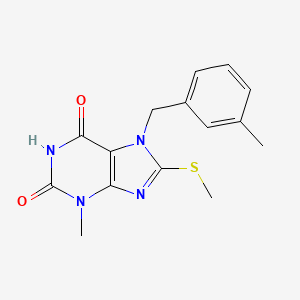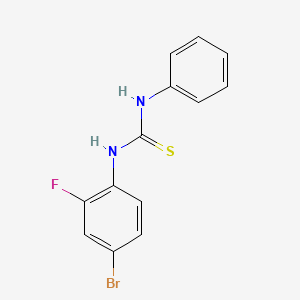![molecular formula C22H15ClN2O3 B5704948 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as CPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPQ belongs to the class of quinazolinediones, which are known for their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, this compound has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of viral replication, and reduction of inflammation and hypertension. This compound has been reported to inhibit the activity of MMPs, which are involved in extracellular matrix degradation and cancer cell invasion. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, including its high potency and selectivity towards cancer cells and viruses. This compound has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments, including its poor solubility in water and low bioavailability. The optimization of the formulation and delivery of this compound can improve its pharmacokinetic properties and increase its efficacy in vivo.
Zukünftige Richtungen
For 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione research include the optimization of its formulation and delivery, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the assessment of its efficacy and safety in vivo. This compound can also be used as a lead compound for the development of novel quinazolinedione derivatives with improved pharmacological properties. Additionally, the exploration of the molecular targets and signaling pathways of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione involves the reaction of 2-aminobenzoic acid with 4-chloro benzoyl chloride in the presence of a base to obtain 4-chloro-2-phenylquinazoline-3(4H)-one. The resulting product is then reacted with ethyl acetoacetate in the presence of a base to obtain this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential pharmacological properties. Several research studies have reported the anticancer activity of this compound in various cancer cell lines, including breast, lung, and prostate cancers. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been reported to have antiviral activity against hepatitis C virus and dengue virus. Furthermore, this compound has been shown to have anti-inflammatory and antihypertensive properties, making it a potential candidate for the treatment of inflammatory diseases and hypertension.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-12-10-15(11-13-16)20(26)14-24-19-9-5-4-8-18(19)21(27)25(22(24)28)17-6-2-1-3-7-17/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWWAVXXRQGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)


![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)


![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)

![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)